

interpreting JNJ-27141491 dose-response curves

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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Technical Support Center: JNJ-27141491

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **JNJ-27141491**.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-27141491 and what is its primary mechanism of action?

JNJ-27141491 is a potent, selective, and orally active antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] It functions as a noncompetitive antagonist, meaning it inhibits the receptor's function in a way that is not overcome by increasing the concentration of the natural ligand, such as Monocyte Chemoattractant Protein-1 (MCP-1).[1][3] Its mode of action is characterized by being insurmountable and reversible.[1]

Q2: What are the typical IC50 values I should expect to see in my in vitro assays?

The half-maximal inhibitory concentration (IC50) for **JNJ-27141491** can vary depending on the specific assay and cell type used. Below is a summary of reported IC50 values from various functional assays.

Q3: I am not seeing the expected level of inhibition in my experiments. What are some common troubleshooting steps?

Several factors could contribute to lower-than-expected inhibition:



- Compound Integrity: Ensure the proper storage and handling of **JNJ-27141491** to maintain its activity. It is soluble in DMSO and ethanol.[4]
- Cell System: JNJ-27141491 is highly selective for human CCR2 and has been shown to be significantly less effective on mouse, rat, and dog CCR2.[1] Confirm that your experimental system expresses human CCR2. For in vivo studies, transgenic mice expressing human CCR2 have been successfully used.[1]
- Assay Conditions: Optimize your assay conditions, including cell density, ligand concentration (e.g., MCP-1), and incubation times. As a noncompetitive antagonist, the inhibitory effect of JNJ-27141491 should not be surmounted by high concentrations of MCP-1.[1]
- Vehicle Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in your assay does not exceed a level that affects cell viability or receptor signaling.

Q4: Can JNJ-27141491 be used in animal models?

Yes, **JNJ-27141491** is orally active and has been demonstrated to be effective in vivo.[1][2] However, due to its species selectivity, it is crucial to use an animal model that expresses human CCR2.[1] For instance, studies have successfully used transgenic mice in which the murine CCR2 gene was replaced with its human counterpart.[1] In such models, oral administration of **JNJ-27141491** has been shown to dose-dependently inhibit monocyte and neutrophil recruitment.[1][2]

Data Presentation

Table 1: In Vitro Activity of JNJ-27141491



Assay Type	Cell Line/System	Ligand	IC50	Reference
[³⁵ S]GTPyS Binding	hCCR2-CHO cell membranes	MCP-1	38 ± 9 nM	[2]
Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13 ± 1 nM	[2][4]
Ca ²⁺ Mobilization	THP-1 cells	MCP-1	13 ± 2 nM	[2]
Ca ²⁺ Mobilization	Human blood monocytes	MCP-1	43 ± 4 nM	[2]
Chemotaxis	Human PBMC	MCP-1	97 ± 16 nM	[2]
¹²⁵ I-MCP-1 Binding	Human monocytes	MCP-1	0.4 μΜ	[1]

Table 2: In Vivo Dose-Response of JNJ-27141491 in hCCR2 Knock-in Mice

Administration	Dose Range	Effect	Model	Reference
Oral (q.d. or b.i.d.)	5-40 mg/kg	Dose-dependent inhibition of monocyte and neutrophil recruitment	mMCP-1/LPS- induced pulmonary inflammation	[1][2]
Oral (q.d.)	20 mg/kg	Significantly delayed onset and temporarily reduced neurological signs	Experimental Autoimmune Encephalomyeliti s (EAE)	[1]

Experimental Protocols

Calcium Mobilization Assay



This protocol provides a general framework for measuring the effect of **JNJ-27141491** on MCP-1-induced intracellular calcium mobilization in a human CCR2-expressing cell line (e.g., hCCR2-CHO or THP-1).

• Cell Preparation:

- Culture human CCR2-expressing cells to a sufficient density.
- Harvest cells and wash with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
 according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
- Wash the cells to remove excess dye and resuspend in the assay buffer.
- Compound and Ligand Preparation:
 - Prepare a stock solution of JNJ-27141491 in DMSO.
 - Create a serial dilution of JNJ-27141491 in the assay buffer to achieve the desired final concentrations.
 - Prepare a stock solution of human MCP-1 in a suitable buffer. Dilute to a working concentration that elicits a submaximal response (e.g., EC80) for optimal detection of inhibition.

Assay Execution:

- Aliquot the dye-loaded cells into a microplate compatible with a fluorescence plate reader.
- Add the diluted JNJ-27141491 or vehicle control to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
- Place the microplate into the fluorescence reader and measure the baseline fluorescence.



- Add the MCP-1 solution to stimulate the cells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline fluorescence) for each well.
 - Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
 - Plot the normalized response against the logarithm of the **JNJ-27141491** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

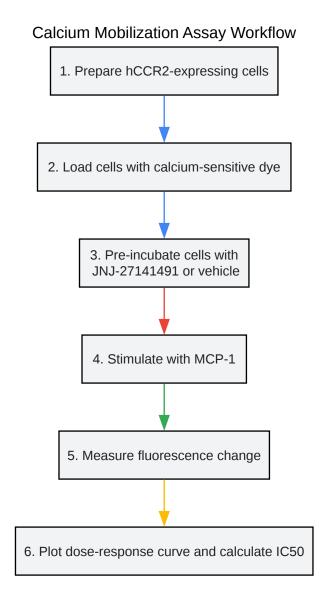
Visualizations



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Caption: CCR2 signaling pathway and its inhibition by JNJ-27141491.





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Caption: Workflow for a calcium mobilization assay to determine IC50.

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References



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